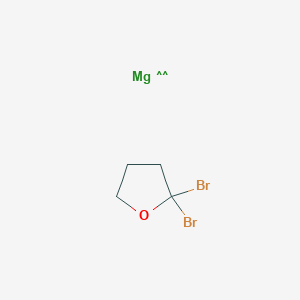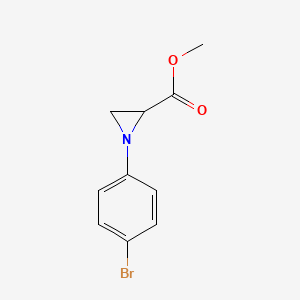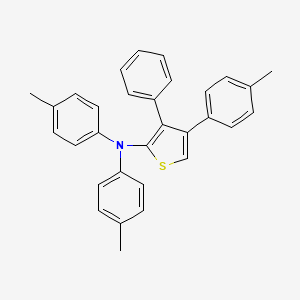
3,5-Bis(benzyloxy)benzyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(benzyloxy)benzyl azide is an organic compound characterized by the presence of azide and benzyloxy functional groups attached to a benzyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyloxy)benzyl azide typically involves the nucleophilic substitution reaction of 3,5-Bis(benzyloxy)benzyl bromide with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(benzyloxy)benzyl azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Scientific Research Applications
3,5-Bis(benzyloxy)benzyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the preparation of advanced materials, including polymers and dendrimers.
Bioconjugation: Employed in bioconjugation techniques, particularly in the formation of triazole linkages through click chemistry.
Mechanism of Action
The mechanism of action of 3,5-Bis(benzyloxy)benzyl azide primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various substitution and cycloaddition reactions. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Benzyl Azide: Similar in structure but lacks the benzyloxy groups.
3,5-Bis(trifluoromethyl)benzyl Azide: Contains trifluoromethyl groups instead of benzyloxy groups.
Uniqueness: 3,5-Bis(benzyloxy)benzyl azide is unique due to the presence of two benzyloxy groups, which can influence its reactivity and solubility. These groups can also provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
811473-55-9 |
|---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(azidomethyl)-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19N3O2/c22-24-23-14-19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |
InChI Key |
OXRRWJXTQDSVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN=[N+]=[N-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)

![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

